molecular formula C12H4F8N2 B085828 4,4'-Diaminooctafluorobiphenyl CAS No. 1038-66-0

4,4'-Diaminooctafluorobiphenyl

Cat. No. B085828
CAS RN: 1038-66-0
M. Wt: 328.16 g/mol
InChI Key: FWOLORXQTIGHFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Diaminooctafluorobiphenyl involves complex chemical reactions, typically starting from simpler biphenyl compounds. The introduction of the nitro group into specific positions on the biphenyl framework is a key step, allowing further transformation into amine groups. This process involves multiple steps, including protection and deprotection of functional groups and the final introduction of fluorine atoms to achieve the desired octafluorination (Xiao et al., 2012).

Molecular Structure Analysis

The molecular structure of 4,4'-Diaminooctafluorobiphenyl has been characterized using techniques such as NMR and X-ray crystallography. The compound exhibits significant rigidity and planarity due to the presence of the biphenyl core and the electron-withdrawing effects of the fluorine atoms, which also influence its electronic properties (Parlak et al., 2008).

Scientific Research Applications

    • Application Summary : 4,4’-Diaminooctafluorobiphenyl (DFOB) is used in the synthesis of industrial compounds such as polymers and plastics . It has the advantages of low toxicity and high thermal stability, making it an ideal material for a variety of applications .
    • Results or Outcomes : The outcome of using DFOB in the synthesis of polymers and plastics would be materials with enhanced properties, such as increased thermal stability .
    • Application Summary : DFOB has been used in biomedical research . The specific applications within this field are not detailed in the available resources.
    • Results or Outcomes : The results or outcomes of using DFOB in biomedical research would depend on the specific research question being investigated .
  • Appearance : It is a light-tan powder .
  • Melting Point : The melting point is 177-180 degrees Celsius .
  • Molecular Weight : The molecular weight is 328.16 .
  • Molecular Formula : The molecular formula is H2NC6F4C6F4NH2 .
  • Appearance : It is a light-tan powder .
  • Melting Point : The melting point is 177-180 degrees Celsius .
  • Molecular Weight : The molecular weight is 328.16 .
  • Molecular Formula : The molecular formula is H2NC6F4C6F4NH2 .

Safety And Hazards

4,4’-Diaminooctafluorobiphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOLORXQTIGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061424
Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diaminooctafluorobiphenyl

CAS RN

1038-66-0
Record name 4,4′-Diaminooctafluorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038-66-0
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Record name Octafluorobenzidine
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Record name Octafluorobenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name Octafluoro-4,4'-biphenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S İde, A Topaçlı - Journal of Molecular Structure, 2000 - Elsevier
Molecules of C 12 H 4 F 8 N 2 crystallize in the orthorhombic space group P2 1 2 1 2 1 with cell constants a=9.200(1), b=10.896(1), c=23.178(3) A ̊ and V=2323.4(5) A ̊ 3 . There are …
Number of citations: 5 www.sciencedirect.com
C Parlak, Ö Alver, Ö Bağlayan, M Şenyel - Journal of Molecular Structure, 2008 - Elsevier
1 H and 19 F MAS, 13 C and 15 N CP/MAS NMR and liquid phase NMR spectra of 4,4′-diaminooctafluorobiphenyl (DAOFB) have been reported for the first time. H, 13 C and 15 N …
Number of citations: 3 www.sciencedirect.com
D Sek, A Iwan, B Jarzabek, B Kaczmarczyk… - … Acta Part A: Molecular …, 2009 - Elsevier
New photoluminescence oligoazomethines possessing both hole and electron-transporting units in the main chain were synthesized. Triphenylamine (TPA) was used as the electron-…
Number of citations: 37 www.sciencedirect.com
SC Yoon, BD Ratner - Macromolecules, 1986 - ACS Publications
Fluorine-containing segmented poly (ether urethanes) and poly (ether urethane ureas) based on 4, 4'-methylenebis (phenylene isocyanate)(MDI) were synthesized by using 2, 2, 3, 3-…
Number of citations: 206 pubs.acs.org
P Sysel, M Sochurek - Prace Naukowe Katedry Budowy Maszyn. Seria …, 1998 - infona.pl
The preparation of polyimides from 4,4'-(hexafluoroisopropylidene)dipthalic anhydride and fluorine-containing diamines varying in structure (4,4'-(hexafluoroisopropylidene)dianiline …
Number of citations: 3 www.infona.pl
DR Anderson, JM Holovka - Journal of Polymer Science Part A …, 1966 - Wiley Online Library
Aromatic dinitriles cyclize to form aromatic polymers containing the s‐triazine ring. In this paper, these polymers are compared thermally with each other and with aromatic melamine …
Number of citations: 104 onlinelibrary.wiley.com
L Venkataraman, JE Klare, C Nuckolls, MS Hybertsen… - Nature, 2006 - nature.com
Since it was first suggested 1 that a single molecule might function as an active electronic component, a number of techniques have been developed to measure the charge transport …
Number of citations: 575 www.nature.com
M Palewicz, A Iwan, A Sikora, J Doskocz… - … Physica Polonica A, 2012 - bibliotekanauki.pl
Spectroscopic and photophysical properties of the poly(azomethine)s with triphenylamine moieties were investigated by UV-vis, X-ray diffraction and atomic force microscopy methods. …
Number of citations: 11 bibliotekanauki.pl
J Liu, H Ishida - researchgate.net
Jingping Liu and Hatsuo Ishida * Page 1 Their Molecular Characterization Jingping Liu and Hatsuo Ishida * Department of Macromolecular Science and Engineering Case Western …
Number of citations: 0 www.researchgate.net
SC Gagieva, TA Sukhova, DB Savinov… - Russian chemical …, 2004 - Springer
New dinuclear titanium(IV) dichloride complex with the chelating bis-4,4’-bis-imine-(3,5-di-tert-butylsalicylidene)octafluorobiphenyl ligand was synthesized. In the presence of …
Number of citations: 8 link.springer.com

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